N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
N-4HCS compounds have been synthesized for research purposes . For example, a photoactivatable N-4HCS derivative was synthesized to identify the cellular target of the N-4HCS series .Molecular Structure Analysis
While specific molecular structure analysis of the compound was not found, it’s known that the N-4HCS compounds have a unique structure that enables diverse applications .Scientific Research Applications
Synthesis and Systemic Exposure
The synthesis of related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, has been explored for improved systemic exposure in guinea pigs. These studies focus on the synthesis process and the potential systemic effects of these compounds, providing a foundation for further exploration of similar compounds like N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide (Owton et al., 1995).
Alzheimer's Disease Treatment
Research into 5-aroylindolyl-substituted hydroxamic acids, similar in structure to N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, has shown promise in treating Alzheimer's disease. These compounds, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, exhibit potent inhibitory selectivity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, and showing neuroprotective activity (Lee et al., 2018).
Chemical Transformations and Derivatives
Studies on the transformation of chromone-3-carboxamide, a compound structurally related to N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, have been conducted. These transformations have led to the synthesis of various derivatives, indicating the potential for diverse applications in chemical synthesis and possibly pharmaceuticals (Ibrahim, 2009).
Potential Anti-Inflammatory and Analgesic Agents
Research into benzodifuranyl compounds, which share a similar structure with N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, has revealed their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and have displayed analgesic and anti-inflammatory effects in experimental models (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
Investigations into the cytotoxicity of compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally akin to N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, have been conducted. These studies provide insight into the potential therapeutic applications of such compounds in targeting cancer cells (Hassan et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite . By targeting and stabilizing Pfs16, the compound disrupts the normal progression of these pathways, leading to the inhibition of male gamete formation .
Result of Action
The result of the compound’s action is the inhibition of male gamete formation in the malaria parasite . This leads to a disruption in the parasite’s life cycle and prevents its transmission to the mosquito . The compound’s action thus has the potential to block the spread of malaria.
properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-16-8-4-5-13-11-17(26-18(13)16)19(22)21-12-20(23)9-10-25-15-7-3-2-6-14(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEVRSCATCVMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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